molecular formula C18H21N3O B2601524 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide CAS No. 398996-02-6

2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide

Cat. No.: B2601524
CAS No.: 398996-02-6
M. Wt: 295.386
InChI Key: AXTTWCNPFDVVSS-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a pyridine ring attached to the piperidine moiety, with a carboxamide group linked to the nitrogen atom of the piperidine ring The m-tolyl group is attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the m-Tolyl Group: The m-tolyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, involving a suitable aryl halide and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl or other coupled products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles, with conditions such as heating or the use of catalysts.

    Coupling Reactions: Common reagents include aryl halides, boronic acids, and palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to N-oxides, reduction can lead to amines, substitution can lead to various substituted derivatives, and coupling reactions can lead to biaryl compounds.

Scientific Research Applications

2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or other biological pathways.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or tool compound to study biological processes, such as enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the development of new industrial processes or products, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-(pyridin-3-yl)-N-(m-tolyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

    2-(pyridin-3-yl)-N-(p-tolyl)piperidine-1-carboxamide: This compound has a p-tolyl group instead of an m-tolyl group, which can affect its chemical and biological properties.

    2-(pyridin-3-yl)-N-(o-tolyl)piperidine-1-carboxamide: This compound has an o-tolyl group instead of an m-tolyl group, which can also affect its properties.

    2-(pyridin-3-yl)-N-(phenyl)piperidine-1-carboxamide: This compound has a phenyl group instead of a tolyl group, which can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which can confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3-methylphenyl)-2-pyridin-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-14-6-4-8-16(12-14)20-18(22)21-11-3-2-9-17(21)15-7-5-10-19-13-15/h4-8,10,12-13,17H,2-3,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTTWCNPFDVVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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